Oxapium yoduro

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to oxapium iodide, such as oxyborate iodides, involves innovative methods like hydrothermal synthesis. A notable example includes the synthesis of a non-centrosymmetric borate iodide, highlighting the complexity and the intricate methods required for creating such compounds. These synthesis techniques often employ straightforward methods to produce compounds with unique structural properties (Zhou et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds akin to oxapium iodide can be complex and noncentrosymmetric, as seen in certain borate iodides. These structures are characterized by their unique spatial arrangements and the types of bonds present, which significantly influence their physical and chemical properties. For instance, the creation of 2D layers and 3D frameworks in certain compounds through specific atomic coordination demonstrates the intricate molecular structure that can be expected in oxapium iodide (Zhou et al., 2019).

Aplicaciones Científicas De Investigación

Antiespasmódico gastrointestinal

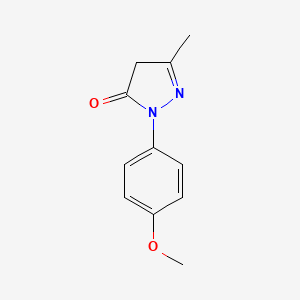

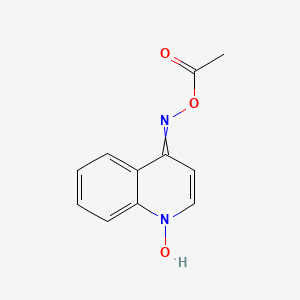

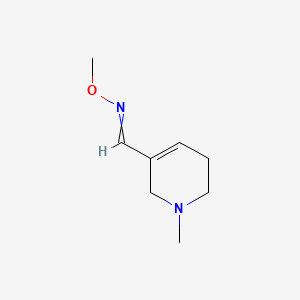

Oxapium yoduro: se utiliza principalmente como un agente antiespasmódico. Está indicado para el tratamiento de afecciones como gastritis, úlceras gastroduodenales y enteritis {svg_1}. Al relajar los músculos lisos del tracto gastrointestinal, ayuda a aliviar los espasmos y el dolor asociados con estas afecciones.

Antagonista muscarínico

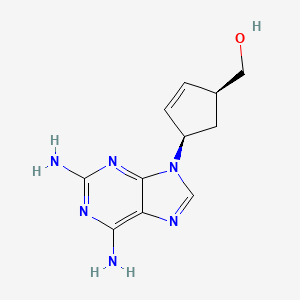

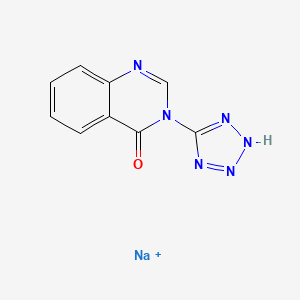

Como antagonista muscarínico, el this compound tiene un papel en la inhibición de la acción de la acetilcolina sobre los receptores muscarínicos. Esta propiedad es beneficiosa en la investigación que involucra la modulación del sistema nervioso parasimpático y sus efectos en varios sistemas orgánicos {svg_2}.

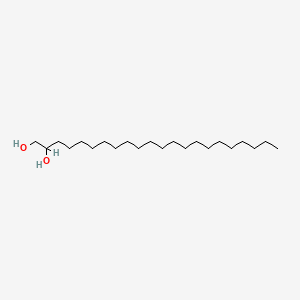

Especie química del yodo

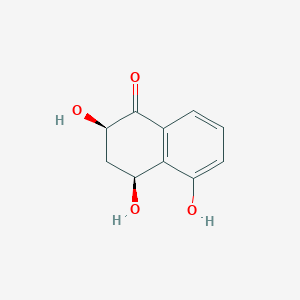

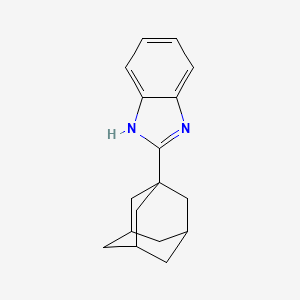

El componente yoduro del this compound contribuye a la especiación química del yodo en contextos biológicos. Esto es crucial para comprender la disponibilidad y las actividades biológicas del yodo, incluido su papel en la regulación de la hormona tiroidea y el metabolismo celular {svg_3}.

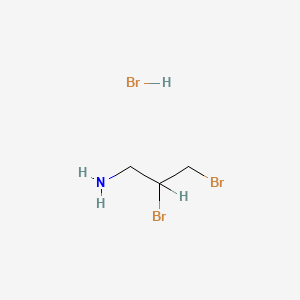

Aplicaciones antimicrobianas y antioxidantes

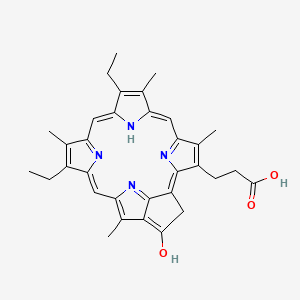

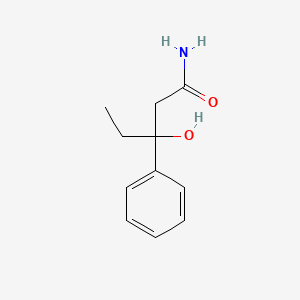

El yoduro, como parte del this compound, tiene aplicaciones potenciales en terapias antimicrobianas y antioxidantes. Se puede utilizar en investigación para desarrollar nuevos tratamientos para infecciones y afecciones relacionadas con el estrés oxidativo {svg_4}.

Medio de contraste radiográfico

En imágenes médicas, el yoduro se utiliza como un medio de contraste. El this compound podría estudiarse por su eficacia y seguridad como agente de contraste en radiografía, mejorando la visibilidad de estructuras y fluidos dentro del cuerpo {svg_5}.

Producción de radioisótopos

El yoduro en el this compound se puede utilizar para la producción controlada de radioisótopos de yodo. Estos isótopos, como I-123, I-124, I-125 e I-131, son vitales en medicina nuclear tanto para la obtención de imágenes de diagnóstico como para fines terapéuticos {svg_6}.

Mecanismo De Acción

Target of Action

Oxapium iodide primarily targets the Muscarinic Acetylcholine Receptors (mAChRs) . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

As an antagonist of the Muscarinic Acetylcholine Receptors, Oxapium iodide inhibits the action of acetylcholine, a neurotransmitter, at these receptor sites . This inhibition leads to a decrease in the activity of the parasympathetic nervous system, resulting in relaxation of smooth muscle tissue.

Biochemical Pathways

It is known that the compound’s action on the muscarinic acetylcholine receptors can influence various physiological processes, including gastrointestinal motility and secretion .

Pharmacokinetics

Like many drugs, its bioavailability and pharmacokinetic profile are likely to be influenced by factors such as the route of administration, the patient’s physiological state, and the presence of other drugs .

Result of Action

The molecular and cellular effects of Oxapium iodide’s action primarily involve the relaxation of smooth muscle tissue. This is achieved through its antagonistic action on the Muscarinic Acetylcholine Receptors, leading to a decrease in parasympathetic nervous system activity . This can help alleviate symptoms in conditions such as gastritis, gastroduodenal ulcer, and enteritis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oxapium iodide. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics . Additionally, the patient’s physiological state, including factors such as age, sex, and health status, can also impact the drug’s effectiveness

Análisis Bioquímico

Biochemical Properties

Oxapium iodide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a muscarinic receptor antagonist, inhibiting the action of acetylcholine on muscarinic receptors located on smooth muscles . This inhibition reduces smooth muscle contractions, thereby alleviating spasms and associated pain. The compound’s selectivity for peripheral muscarinic receptors minimizes its impact on the central nervous system, making it a preferred option for treating spastic conditions .

Cellular Effects

Oxapium iodide influences various types of cells and cellular processes. It affects cell function by inhibiting acetylcholine-induced muscle contractions, which is crucial for reducing spasms in smooth muscles . The compound also impacts cell signaling pathways by blocking muscarinic receptors, leading to decreased intracellular calcium levels and reduced muscle contractions . Additionally, oxapium iodide may influence gene expression and cellular metabolism by altering the activity of enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of oxapium iodide involves its binding interactions with muscarinic receptors on smooth muscles. By acting as a competitive antagonist, oxapium iodide blocks the binding of acetylcholine to these receptors, preventing the activation of downstream signaling pathways that lead to muscle contractions . This inhibition results in reduced intracellular calcium levels, decreased muscle contractions, and alleviation of spasms . The compound’s selectivity for peripheral muscarinic receptors ensures minimal central nervous system side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxapium iodide have been observed to change over time. The compound exhibits a long duration of action, which enhances its therapeutic effectiveness . Studies have shown that oxapium iodide remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed, including sustained inhibition of muscle contractions and reduced spasms .

Dosage Effects in Animal Models

The effects of oxapium iodide vary with different dosages in animal models. Standard dosages range from 5 to 10 mg, taken two to three times daily . Higher doses may lead to toxic or adverse effects, such as dry mouth, constipation, blurred vision, and urinary retention . These effects are primarily due to the compound’s anticholinergic properties, which reduce secretions and slow down gastrointestinal motility .

Metabolic Pathways

Oxapium iodide is involved in various metabolic pathways, including those related to its anticholinergic activity. The compound interacts with enzymes responsible for acetylcholine metabolism, leading to decreased levels of this neurotransmitter in smooth muscles . This interaction reduces muscle contractions and alleviates spasms . Additionally, oxapium iodide may affect metabolic flux and metabolite levels by altering the activity of enzymes involved in these processes .

Transport and Distribution

Oxapium iodide is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, oxapium iodide accumulates in specific tissues, particularly in smooth muscles, where it exerts its therapeutic effects . The compound’s distribution is influenced by its chemical properties, such as its quaternary ammonium structure .

Subcellular Localization

The subcellular localization of oxapium iodide is primarily in the smooth muscle cells, where it interacts with muscarinic receptors . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects . Post-translational modifications and targeting signals may also play a role in directing oxapium iodide to specific compartments or organelles within the cells .

Propiedades

IUPAC Name |

1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34NO2.HI/c1-23(15-9-4-10-16-23)17-21-18-24-22(25-21,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20-21H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEWVHONOOWLMW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)CC2COC(O2)(C3CCCCC3)C4=CC=CC=C4.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046925 | |

| Record name | Oxapium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6577-41-9 | |

| Record name | Oxapium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6577-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxapium iodide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006577419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxapium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAPIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/682380CG4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

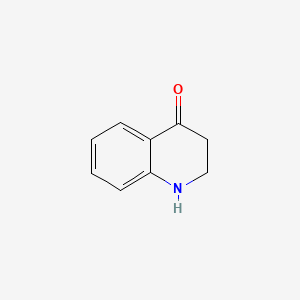

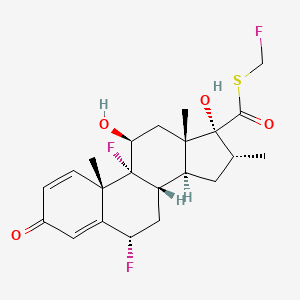

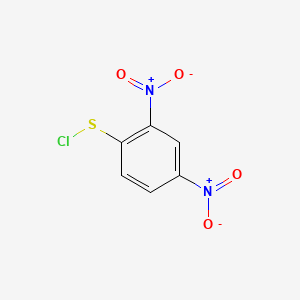

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.